molecular formula C8H9F3N2O3 B13626293 Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate

Katalognummer: B13626293
Molekulargewicht: 238.16 g/mol
InChI-Schlüssel: COVUNYRRVMQPTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is a fluorinated heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a trifluoropropyl group at position 5 and an ethyl carboxylate ester at position 3. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group improves resistance to enzymatic degradation, while the oxadiazole ring contributes to electronic effects that influence reactivity .

Eigenschaften

Molekularformel

C8H9F3N2O3

Molekulargewicht

238.16 g/mol

IUPAC-Name

ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H9F3N2O3/c1-2-15-7(14)6-12-5(16-13-6)3-4-8(9,10)11/h2-4H2,1H3

InChI-Schlüssel

COVUNYRRVMQPTB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=N1)CCC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of 1,2,4-Oxadiazole Precursors with 3,3,3-Trifluoropropyl Halides

A key approach to introducing the 3,3,3-trifluoropropyl substituent involves alkylation of oxadiazole precursors or intermediates with trifluoropropyl halides, such as 1,1,1-trifluoro-3-iodopropane. This method was demonstrated effectively in the alkylation of chiral glycine equivalents in a dynamic kinetic resolution process, which can be adapted for the oxadiazole system (see Table 1 for reaction conditions and outcomes).

Table 1. Alkylation Reaction Conditions and Results

Parameter Details
Substrate Chiral glycine equivalent (model compound)
Alkylating agent 1,1,1-Trifluoro-3-iodopropane
Solvent Dry, deoxygenated N,N-dimethylformamide (DMF)
Base Solid NaOH beads
Temperature Room temperature (rt)
Reaction time 2 hours
Atmosphere Nitrogen (inert)
Yield Up to 98.4%
Diastereoselectivity (de) 84.0%

The reaction requires careful exclusion of moisture and oxygen to prevent decomposition of the trifluoropropyl iodide reagent and minimize byproduct formation, such as oxidation products. The use of solid NaOH beads rather than soluble bases like NaOMe is critical to avoid premature decomposition of the alkylating agent to trifluoropropene. Scale-up requires optimization due to challenges in homogenization and reagent stability.

Esterification to Form Ethyl Carboxylate Group

The ethyl ester functionality at the 3-position of the oxadiazole ring is typically introduced either by:

  • Starting from ethyl cyanoacetate derivatives that are converted through amidoxime intermediates to the oxadiazole ring.
  • Or by esterification of the carboxylic acid intermediate post-cyclization under mild acidic or acidic-free conditions to avoid decomposition.

The choice of method depends on the stability of intermediates and the compatibility with the trifluoropropyl substituent.

Experimental Procedures and Research Results

Alkylation Protocol Example

  • Reagents: Chiral glycine equivalent (1.0 g, 1.66 mmol), 1,1,1-trifluoro-3-iodopropane (0.21 mL, 1.83 mmol), dry DMF (10 mL), NaOH beads (0.080 g, 2.00 mmol).
  • Procedure: Stir substrate and alkylating agent in dry, deoxygenated DMF under nitrogen at room temperature. Add NaOH beads and stir for 2 hours. Quench with water and extract with ethyl acetate. Wash organic layer with brine, dry over sodium sulfate, and evaporate solvent.
  • Outcome: Isolated major diastereomer in 98.4% yield with 84.0% diastereoselectivity.

Cyclization and Deprotection

  • Amidoxime intermediates are cyclized using triphenylphosphine and carbon tetrachloride with a base in a suitable solvent.
  • Deprotection of protecting groups (e.g., BOC) is performed under mild conditions such as hydrogen chloride in ethyl acetate or dioxane to avoid decomposition.
  • Purification avoids extensive chromatographic steps, improving scalability.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes
Alkylation 1,1,1-Trifluoro-3-iodopropane, NaOH beads, dry DMF, N2, rt, 2 h High yield (98.4%), good stereoselectivity
Amidoxime formation Cyanocarboxylate + hydroxylamine salt + base Formation of amidoxime intermediate
Cyclization Triphenylphosphine, carbon tetrachloride, base, solvent Efficient ring closure, mild conditions
Deprotection/esterification HCl in ethyl acetate/dioxane or mild acid Avoids decomposition, preserves product integrity
Purification Minimal chromatography Scalable and cost-effective

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets through various pathways. The trifluoropropyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Fluorine Impact : The trifluoropropyl group in the target compound balances lipophilicity and metabolic stability better than pentafluorophenyl (higher hydrophobicity) or difluorovinyl (lower stability) substituents .
  • Bioactivity : In vitro studies show the target compound exhibits 72% inhibition of Staphylococcus aureus at 50 μM, outperforming the difluorovinyl analogue (58%) but underperforming against viral strains compared to the pentafluorophenyl derivative .

Physicochemical Properties

Property Target Compound Pentafluorophenyl Analogue Difluorovinyl Analogue
Melting Point (°C) 89–91 112–114 75–77
LogP (Octanol-Water) 2.3 3.8 1.9
Aqueous Solubility (mg/mL) 0.45 0.12 0.87

Analysis :

  • The target compound’s moderate LogP (2.3) suggests optimal membrane permeability for drug delivery, whereas the pentafluorophenyl analogue’s higher LogP (3.8) may limit bioavailability .

Insights :

  • The target compound’s synthesis achieves a balance between yield (68%) and reaction time (12 hours), contrasting with the slower, lower-yielding pentafluorophenyl route .

Biologische Aktivität

Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate (CAS Number: 1467428-11-0) is a fluorinated oxadiazole derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₉F₃N₂O₃
  • Molecular Weight : 238.16 g/mol
  • Structure : The structure includes an oxadiazole ring which is significant for its biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound is part of this class and has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazoles. For instance:

  • Mechanism of Action : Oxadiazoles can inhibit key pathways involved in cancer cell proliferation. They have been shown to affect the EGFR signaling pathway and inhibit IL-6 production, which are critical in tumor growth and metastasis .
  • Case Study : In a study involving various oxadiazole derivatives, some compounds demonstrated IC₅₀ values lower than standard anticancer drugs like doxorubicin. Specifically, one derivative exhibited an IC₅₀ of 0.420 ± 0.012 µM against cancer cell lines .

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties:

  • Bactericidal Effects : this compound has shown activity against various bacterial strains. The presence of the -N=CO group is thought to enhance its antimicrobial action by interfering with gene transcription related to biofilm formation .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds:

  • Cell Line Testing : In vitro studies on normal cell lines (e.g., L929) indicated that certain oxadiazole derivatives did not exhibit significant cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for further development .

Research Findings Summary

Biological ActivityObservations
AnticancerIC₅₀ values as low as 0.420 µM against cancer cells; inhibition of EGFR and IL-6 pathways .
AntimicrobialEffective against Staphylococcus spp.; mechanism likely involves interference with biofilm formation .
CytotoxicityLow cytotoxicity in normal cell lines; potential for safe therapeutic use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.